N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide
Description
N-[6-(Methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a benzothiazole-derived compound featuring a methylsulfamoyl group at the 6-position of the benzothiazole ring and a 3-nitrobenzamide moiety at the 2-position. The benzothiazole scaffold is known for its diverse pharmacological and material science applications, including enzyme inhibition and fluorescence properties . Synthesis of such compounds typically involves coupling reactions between substituted benzothiazole amines and activated carboxylic acid derivatives (e.g., acyl chlorides) .
Properties
IUPAC Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c1-16-26(23,24)11-5-6-12-13(8-11)25-15(17-12)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-8,16H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOKFXNMIVGNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through sulfonation reactions using methylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Research indicates that compounds with benzothiazole derivatives exhibit promising antimicrobial properties. The mechanism typically involves the inhibition of essential enzymes in pathogens, which is crucial for their survival and proliferation.
- Case studies have demonstrated the effectiveness of similar compounds against various bacterial strains, suggesting that N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide may share these properties.
-
Anticancer Properties :
- The compound has been studied for its potential to inhibit cancer cell growth. Preliminary studies suggest it may interfere with specific cellular pathways involved in tumor progression .
- Comparative analysis with other benzothiazole derivatives has shown that modifications in the sulfonamide group can enhance cytotoxicity against cancer cells.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |
This table highlights how variations in substituents can significantly influence biological activity and solubility profiles.
Mechanism of Action
The mechanism of action of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The nitrobenzamide moiety may also play a role in the compound’s biological activity by participating in redox reactions within cells.
Comparison with Similar Compounds
Key Observations:
Sulfonamide Variations: The dimethylsulfamoyl group in the analogue enhances steric hindrance compared to the target compound’s methylsulfamoyl group. This could reduce metabolic deactivation but may also limit binding pocket accessibility in biological targets. Ethylsulfonyl (in ) vs.
Benzothiazole vs. Benzamide Core :
- Compounds lacking the benzothiazole core (e.g., ) forfeit the rigidity and π-stacking capacity inherent to fused heterocycles, impacting target selectivity and stability.
Biological Activity
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a methylsulfamoyl group and a nitrobenzamide moiety. The structural formula can be represented as follows:
This structure is critical for its interaction with biological targets and its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that compounds with similar benzothiazole structures possess significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Inhibition of Ion Channels : Analogous compounds have been reported to inhibit potassium channels such as Kv1.3, which plays a role in autoimmune diseases. This inhibition is crucial for developing therapeutic agents targeting immune responses .
- Anticancer Properties : There are indications that the compound may exhibit anticancer activity, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Data Table of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity.
- Kv1.3 Inhibition : In vitro assays demonstrated that the compound inhibited Kv1.3 channels with an IC50 value comparable to established inhibitors like PAP-1. This suggests its potential utility in treating conditions such as multiple sclerosis and other autoimmune disorders .
- Anticancer Potential : The compound was tested in various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
